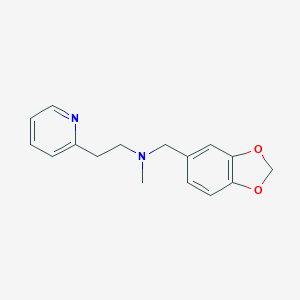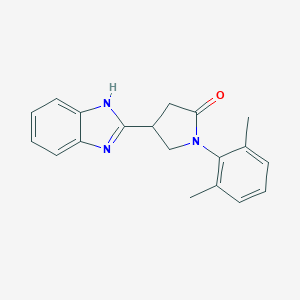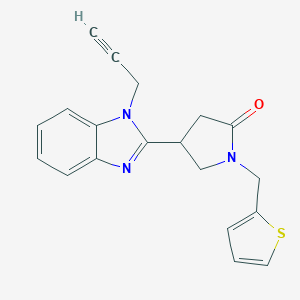![molecular formula C18H17NO4 B368157 1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one CAS No. 883659-42-5](/img/structure/B368157.png)
1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a spirocyclic structure, which is a compound where two rings share a single atom. It also contains an indole moiety and a 1,3-dioxolane ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, indoles can be synthesized through various methods, including the Fischer indole synthesis, and the Madelung synthesis . 1,3-dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spirocyclic structure, the indole moiety, and the 1,3-dioxolane ring .Applications De Recherche Scientifique
Polymer Electrolytes for Energy Storage
The compound’s structural unit, 1,3-dioxolane, is instrumental in the synthesis of polymer electrolytes . These polymers are used in energy storage devices , such as batteries, due to their excellent ionic conductivity and mechanical properties . The ring-opening polymerization of 1,3-dioxolane can produce quasi-solid-state electrolytes, which are crucial for developing dendrite-free lithium deposition and enhancing the Coulombic efficiency in lithium batteries .
High-Voltage Battery Applications
Adjustments to the molecular structure of 1,3-dioxolane derivatives can lead to polymers with high oxidation stability . This makes them suitable for use in high-voltage lithium-metal batteries (LMBs), where they contribute to stable operation and extended battery life . The modified polymers can withstand higher voltages, which is essential for the practical application of high-energy-density solid-state batteries .
Controlled Polymerization Processes
The compound’s related dioxolane structure is used in controlled polymerization techniques. For instance, it can act as a controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate (MMA), leading to well-defined, degradable PMMA-rich copolymers . This application is significant in creating materials with precise molecular weights and compositions.
Organic Synthesis Intermediates
Dioxolane derivatives serve as intermediates in the synthesis of various organic compounds. They are involved in reactions that form ketene acetals , which are valuable in synthesizing different organic materials, including pharmaceuticals and agrochemicals .
Solvent and Stabilizer in Chemical Reactions
Due to its stability and solvating properties, 1,3-dioxolane is used as a solvent and stabilizer in numerous chemical reactions. It can facilitate the synthesis of sensitive compounds by providing a stable reaction environment .
Material Science and Engineering
The compound’s framework is utilized in material science for the development of new polymeric materials . These materials have potential applications in various fields, including biomedical devices , sensors , and membranes .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1'-[(4-methoxyphenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-8-6-13(7-9-14)12-19-16-5-3-2-4-15(16)18(17(19)20)22-10-11-23-18/h2-9H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMJMIBVZHSDIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-Methoxybenzyl)-1',2'-dihydrospiro([1,3]dioxolane-2,3'-indole)-2'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)